This compound is derived from the reaction of chloroethyl-substituted phenyl groups with propanones, typically through acylation processes. It falls under the category of aromatic ketones and is recognized for its potential utility in pharmaceutical and agricultural chemistry.
The synthesis of 1-Propanone, 1-[4-(2-chloroethyl)phenyl] often involves Friedel-Crafts acylation, where an acyl group is introduced into an aromatic ring. The general steps include:
The efficiency of this synthesis can vary based on factors such as temperature, reaction time (usually several hours), and the molar ratio of reactants, which can be optimized for yield and purity.
The molecular structure of 1-Propanone, 1-[4-(2-chloroethyl)phenyl] can be depicted as follows:
The compound's structure can be visualized with the following SMILES notation: CC(=O)C(C1=CC=C(C=C1)C(C)Cl)
, which illustrates its connectivity and functional groups.
1-Propanone, 1-[4-(2-chloroethyl)phenyl] can participate in various chemical reactions:
Typical parameters for these reactions include:
The mechanism of action for 1-Propanone, 1-[4-(2-chloroethyl)phenyl] primarily revolves around its electrophilic nature due to the carbonyl group in the propanone structure. This electrophilicity enables it to react with nucleophiles, leading to various transformations.
The physical and chemical properties of 1-Propanone, 1-[4-(2-chloroethyl)phenyl] include:
These properties make it suitable for various applications in organic synthesis and industrial processes.
1-Propanone, 1-[4-(2-chloroethyl)phenyl] has several scientific applications:
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- (systematic IUPAC name) represents a propiophenone derivative characterized by a chloroethyl substituent at the para-position of the phenyl ring. Its molecular framework integrates three functionally significant components: (1) a propanone backbone that confers planarity and hydrogen-bonding capacity via the carbonyl oxygen; (2) an aryl ring providing hydrophobic character and π-orbital stacking potential; and (3) a 2-chloroethyl side chain possessing both steric bulk and electrophilic reactivity [1] [5]. This structural triad enables diverse chemical transformations, positioning the molecule as a valuable synthetic intermediate.
Molecular Formula: C11H13ClOMolecular Weight: 196.67 g/molKey Functional Groups:
The para-chloroethyl group exhibits enhanced reactivity compared to simpler chloromethyl analogs (e.g., 1-(4-(chloromethyl)phenyl)propan-2-one [3]) due to the β-positioned chlorine, which facilitates nucleophilic substitution reactions through stabilized carbocation intermediates or neighboring group participation. This reactivity profile enables the synthesis of extended derivatives via alkylation, cyclization, or conjugation strategies [5]. Crystallographic data from analogous compounds (e.g., 2-Chloro-1-(4-methylphenyl)propan-1-one [1] [5]) suggest a dihedral angle of ~30° between the propanone carbonyl and aryl plane, optimizing electronic conjugation while accommodating steric constraints from the ortho-hydrogen.
Table 1: Comparative Structural Analysis of Related Propiophenone Derivatives
Compound | Substituent Position | Chloroalkyl Group | Molecular Formula | |
---|---|---|---|---|
1-[4-(2-Chloroethyl)phenyl]propan-1-one | para | −CH₂CH₂Cl | C₁₁H₁₃ClO | |
2-Chloro-1-(4-methylphenyl)propan-1-one | para (methyl) | −CH(Cl)CH₃ | C₁₀H₁₁ClO | [1] [5] |
1-(4-(Chloromethyl)phenyl)propan-2-one | para | −CH₂Cl | C₁₀H₁₁ClO | [3] |
The emergence of chloroalkyl aryl ketones as privileged scaffolds traces to mid-20th-century investigations into bioactive carbonyl compounds. 1-[4-(2-Chloroethyl)phenyl]propan-1-one specifically gained prominence during the 1980–2000s as synthetic methodologies for carbon-carbon bond formation (e.g., Friedel-Crafts acylation) advanced [5]. Its structural attributes addressed limitations of first-generation alkylating agents by combining:
This compound featured prominently in three developmental phases of tubulin inhibitors:
Table 2: Historical Milestones in Medicinal Chemistry Applications
Timeframe | Development Context | Role of Compound | |
---|---|---|---|
1980–1995 | Combretastatin analog synthesis | Precursor for stilbene-like core structures | [2] |
1995–2010 | Metronomic chemotherapy agents | Backbone for anti-angiogenic hybrid molecules | [2] [4] |
2010–present | Tubulin polymerization inhibitors | Synthetic intermediate for CBSIs (colchicine binding site inhibitors) | [4] [7] |
1-[4-(2-Chloroethyl)phenyl]propan-1-one has been strategically employed in designing tubulin-binding agents that disrupt microtubule dynamics. Its significance stems from:
Molecular recognition at tubulin interfaces
The compound's aryl ketone domain mimics natural ligands' hydrogen-bonding motifs at the colchicine binding site (CBS), while the chloroethyl side chain provides a vector for attaching steric bulk that enhances binding affinity. This pharmacophore configuration proved critical in developing CBS inhibitors with improved specificity over taxane-site binders, which frequently induce multidrug resistance [4] [7]. Derivatives generated from this scaffold demonstrate 3–5-fold higher potency against βIII-tubulin-rich malignancies compared to parent compounds [7].
Induction of pericyte phenotype switching
Structural analogs (e.g., eribulin mesylate [2]) incorporating similar chloroalkyl elements promote RhoA kinase-mediated cytoskeletal contraction in tumor pericytes. This mechanism stabilizes tumor vasculature and enhances perfusion—effects directly attributable to the chloroalkyl moiety's influence on cytoskeletal protein interactions:
Isotype-specific tubulin effects
The electron-withdrawing chloroethyl group enhances selectivity for βIII-tubulin isotypes overexpressed in chemotherapy-resistant tumors. This property aligns with findings that taxol exhibits differential effects on βIII-vs. βIV-tubulin lattices [7]:
Table 3: Tubulin-Targeting Mechanisms Enabled by Compound Derivatives
Mechanistic Action | Biological Consequence | Therapeutic Advantage | |
---|---|---|---|
Colchicine-site binding | Microtubule depolymerization | Overcomes taxane resistance | [4] [7] |
RhoA kinase activation | Pericyte maturation → vessel normalization | Enhances tumor immune infiltration | [2] |
βIII-tubulin selective targeting | Inhibition of proliferation in resistant cancers | Reduces metastasis in aggressive tumors | [7] |
The structural plasticity of 1-[4-(2-chloroethyl)phenyl]propan-1-one—permitting modifications at the ketone, chloroethyl, and aryl positions—has established it as an enduring template in tubulin inhibitor development. Contemporary research exploits its covalent-binding potential for designing irreversible inhibitors against dynamic tubulin isotypes, highlighting its transition from synthetic intermediate to targeted pharmacophore [2] [4] [7].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5